Methods of Synthesis
The synthesis of phenelfamycin C involves fermentation processes using Streptomyces strains. The production typically requires specific growth conditions that optimize the yield of the antibiotic. Key parameters in the fermentation process include:
After fermentation, phenelfamycin C is isolated from the culture broth using various chromatographic techniques, such as high-performance liquid chromatography (HPLC), which allows for purification based on the compound's unique chemical properties .
Structure Characteristics
Phenelfamycin C has a complex molecular structure characterized by a glycosylated backbone. Its molecular formula is typically represented as , indicating the presence of multiple functional groups including hydroxyls and amides.
The structural elucidation involves techniques such as:
The specific arrangement of sugar units in phenelfamycin C contributes to its biological activity, with particular emphasis on the configuration of glycosidic linkages that influence its interaction with bacterial targets .
Reactions Involving Phenelfamycin C
Phenelfamycin C undergoes several chemical reactions that are critical for its biological activity. The primary reaction mechanism involves binding to elongation factor-Tu (EF-Tu), a GTPase involved in protein synthesis. This binding inhibits EF-Tu's function, thereby preventing the delivery of aminoacyl-tRNAs to the ribosome during translation.
Key reactions include:
Phenelfamycin C represents a structurally distinct congener within the phenelfamycin complex, a group of elfamycin-type antibiotics characterized by potent activity against Gram-positive anaerobic bacteria. Like all elfamycins, it targets the prokaryotic elongation factor Tu (EF-Tu), a GTPase essential for protein synthesis. This inhibition disrupts ribosomal function by either preventing ternary complex formation (EF-Tu·GTP·aa-tRNA) or stalling EF-Tu release post-GTP hydrolysis [2]. Phenelfamycin C exhibits narrower-spectrum activity compared to some elfamycin subclasses but demonstrates clinical relevance against specific pathogens, particularly within anaerobic niches [3].
Phenelfamycin C belongs to the elfamycin antibiotic family, a functionally defined group based on EF-Tu targeting rather than conserved chemical scaffolds. This family encompasses four primary structural classes: kirromycin-type, enacyloxin IIa-type, pulvomycin-type, and GE2270 A-type, each with distinct binding mechanisms to EF-Tu [2]. Phenelfamycins, including Phenelfamycin C, are classified within the kirromycin-type subgroup. They share a core linear polyketide backbone modified with deoxysugar units and a terminal phenylpropanoyl ester, differentiating them from other kirromycin relatives like factumycin or aurodox [2] [7].
Producers of phenelfamycins are exclusively actinomycetes. Phenelfamycin C was initially isolated from Streptomyces violaceoniger strains AB 999F-80 and AB 1047T-33 [1] [4]. Later discoveries, such as Phenelfamycins G and H, originated from Streptomyces albospinus Acta 3619, confirming the wider distribution of phenelfamycin production capability within the Streptomyces genus [6]. The biosynthetic gene clusters (BGCs) responsible for phenelfamycin production encode large modular polyketide synthases (PKSs) typical of complex polyketide biosynthesis and incorporate self-resistance mechanisms, often involving kirromycin-resistant EF-Tu (EF-Tu KirR) variants [7].
The phenelfamycin complex was first reported in 1988 by Hochlowski et al. following the screening of soil-derived Streptomyces isolates for activity against anaerobic bacteria. Strains AB 999F-80 and AB 1047T-33, identified as Streptomyces violaceoniger, were found to produce a mixture of structurally related antibiotics designated phenelfamycins A, B, C, E, F, and an "unphenelfamycin" component [1] [4]. The designation "phenelfamycin" reflects the core structural features: "phen" for the phenylpropanoyl side chain, "elfa" for the target (Elongation Factor Tu), and "mycin" denoting its microbial origin.
Phenelfamycin C was isolated and structurally characterized alongside its congeners in the same research series. Initial fermentation broths were subjected to solvent extraction, followed by sequential chromatographic separations (e.g., silica gel, Sephadex LH-20, HPLC) to resolve the individual components [1] [10]. Structural elucidation relied heavily on mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, establishing Phenelfamycin C's molecular formula as C~65~H~95~NO~21~ and distinguishing it from other variants like Phenelfamycins A, B, E, and F based on specific hydroxylation and glycosylation patterns [1] [10].
Table 1: Key Phenelfamycin Variants and Origins
Phenelfamycin Variant | Producing Strain(s) | Discovery Year | Primary Reference |
---|---|---|---|
Phenelfamycins A, B, C, E, F, Unphenelfamycin | Streptomyces violaceoniger AB 999F-80, AB 1047T-33 | 1988 | Hochlowski et al. [1] [4] |
Phenelfamycins G, H | Streptomyces albospinus Acta 3619 | 2011 | [6] |
The phenelfamycins share a conserved macrocyclic lactone core structure characteristic of polyketide-derived elfamycins like kirromycin. This core is glycosylated with multiple deoxysugar moieties (e.g., mycaminose) and esterified with a phenylpropanoyl group (C~6~H~5~C~2~H~4~C(O)-) at a specific hydroxyl position on the macrocycle [5] [9] [10]. Phenelfamycin C differs from its siblings primarily in the pattern and position of hydroxyl groups and potentially in the glycosylation profile.
Functionally, these structural nuances translate into variations in antibacterial spectrum and potency:
Table 2: Comparative Biological Activity Profile of Key Phenelfamycins
Phenelfamycin Variant | Core Activity vs. Gram+ Anaerobes (e.g., C. difficile) | Notable Additional Activity | Primary Functional Evidence |
---|---|---|---|
Phenelfamycin A | Strong | Neisseria gonorrhoeae, Streptococci | In vitro MICs; Efficacy in hamster C. difficile model [3] |
Phenelfamycin B | Strong | Multidrug-resistant Neisseria gonorrhoeae (MIC ~1 μg/mL) | In vitro MICs; EF-Tu binding confirmed [7] |
Phenelfamycin C | Strong | Implied, specific data limited | Structural/functional analogy within complex [1] [3] |
Phenelfamycin E | Strong | Data focuses on anaerobes | In vitro MICs vs. Gram+ anaerobes [5] [9] |
Phenelfamycins G, H | Strong | Propionibacterium acnes | In vitro MICs [6] |
The structural diversity within the phenelfamycin complex, arising from modifications like hydroxylation (Phenelfamycins G/H) or isomerism (Phenelfamycin C vs. E), provides a natural template for exploring structure-activity relationships (SAR) focused on enhancing specific antibacterial profiles, particularly against challenging targets like multidrug-resistant N. gonorrhoeae or C. difficile, while leveraging the validated and essential target, EF-Tu [2] [7].
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